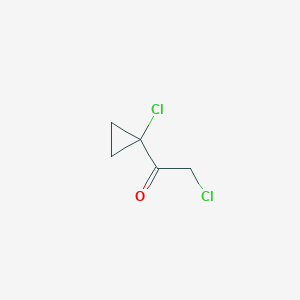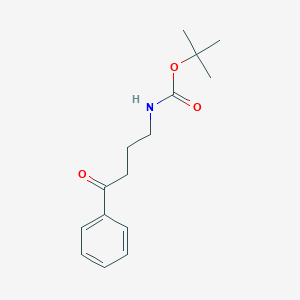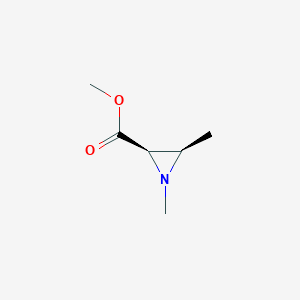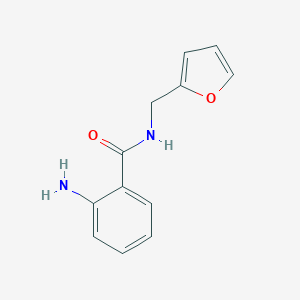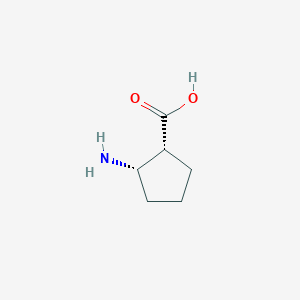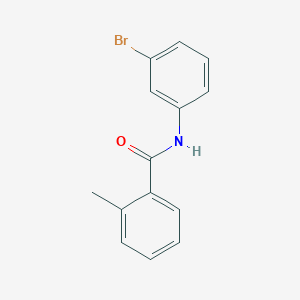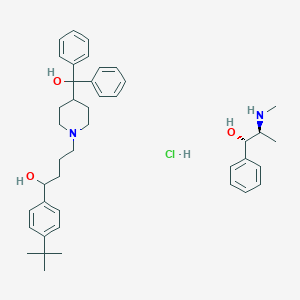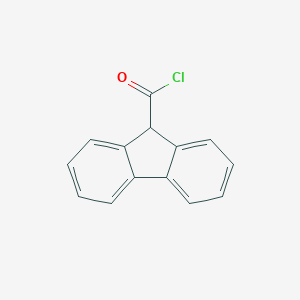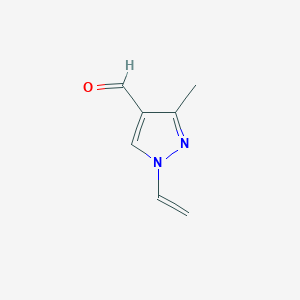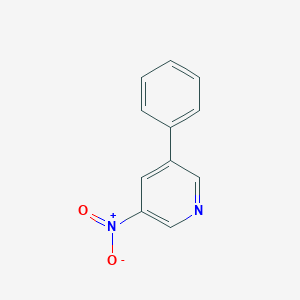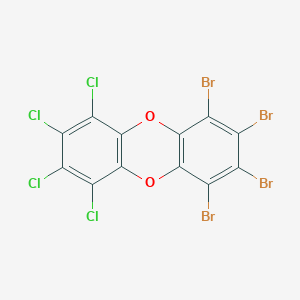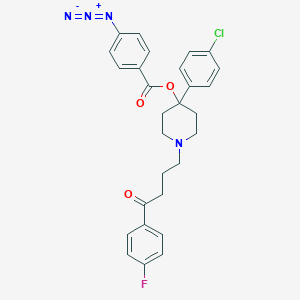
Haloperidol 4-azidobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haloperidol 4-azidobenzoate is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol, an antipsychotic drug. This compound is synthesized through a specific method and has various advantages and limitations for lab experiments.
作用機序
Haloperidol is an antipsychotic drug that works by blocking dopamine receptors in the brain. Haloperidol 4-azidobenzoate acts as a photoaffinity label for these dopamine receptors, allowing researchers to study their interaction with haloperidol. When activated by light, the compound binds to the dopamine receptors and forms a covalent bond, allowing researchers to identify and study the proteins that interact with haloperidol.
生化学的および生理学的効果
Haloperidol 4-azidobenzoate has various biochemical and physiological effects on the brain. When activated by light, the compound binds to dopamine receptors and disrupts their normal function. This can lead to changes in neurotransmitter release and neuronal activity, which can affect behavior and cognition.
実験室実験の利点と制限
Haloperidol 4-azidobenzoate has several advantages and limitations for lab experiments. One advantage is that it allows researchers to study the mechanism of action and biochemical and physiological effects of haloperidol in a more precise and targeted manner. However, one limitation is that the compound can only be activated by light, which limits the types of experiments that can be performed.
将来の方向性
There are several future directions for the use of Haloperidol 4-azidobenzoate in scientific research. One direction is to study the interaction of haloperidol with other proteins in the brain, such as G-protein-coupled receptors and ion channels. Another direction is to develop new photoaffinity labels that can be activated by different wavelengths of light, which would allow for more diverse experiments to be performed. Additionally, researchers could explore the use of Haloperidol 4-azidobenzoate in animal models of psychiatric disorders to better understand the underlying mechanisms of these disorders.
合成法
Haloperidol 4-azidobenzoate is synthesized through a specific method involving the reaction of haloperidol with 4-azidobenzoic acid. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain Haloperidol 4-azidobenzoate.
科学的研究の応用
Haloperidol 4-azidobenzoate is used in scientific research to study the mechanism of action and biochemical and physiological effects of haloperidol. This compound acts as a photoaffinity label, which means that it can bind to specific proteins and be activated by light. By using this compound, researchers can identify and study the proteins that interact with haloperidol in the brain.
特性
CAS番号 |
117345-85-4 |
|---|---|
製品名 |
Haloperidol 4-azidobenzoate |
分子式 |
C28H26ClFN4O3 |
分子量 |
521 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 4-azidobenzoate |
InChI |
InChI=1S/C28H26ClFN4O3/c29-23-9-7-22(8-10-23)28(37-27(36)21-5-13-25(14-6-21)32-33-31)15-18-34(19-16-28)17-1-2-26(35)20-3-11-24(30)12-4-20/h3-14H,1-2,15-19H2 |
InChIキー |
ZMHKRNQMMRWKIP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)N=[N+]=[N-])CCCC(=O)C4=CC=C(C=C4)F |
その他のCAS番号 |
117345-85-4 |
同義語 |
azido-haloperidol haloperidol 4-azidobenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




